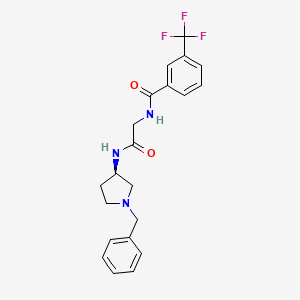

(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAVOKBSFIJHRY-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves multiple steps, typically starting with the preparation of the pyrrolidinyl intermediate. The synthetic route often includes:

Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a pyrrolidine derivative under controlled conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling Reactions: The final step involves coupling the pyrrolidinyl intermediate with the benzamide moiety under specific reaction conditions, often using coupling agents like EDCI or DCC.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit inhibitory effects on specific cancer cell lines. For instance, studies have shown that trifluoromethyl benzamides can inhibit the von Hippel–Lindau tumor suppressor protein, which is crucial in cancer progression .

- A systematic study demonstrated that modifications to the benzamide structure could enhance potency against various cancer types .

- Neurological Disorders :

- Antiviral Properties :

Agrochemical Applications

The structural characteristics of (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide lend themselves to use in agrochemicals, particularly as pesticides or herbicides. The trifluoromethyl group is known to enhance the bioactivity of agricultural chemicals, making them more effective at lower concentrations.

Data Table: Summary of Applications

Case Studies

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of trifluoromethyl benzamides, revealing that modifications could significantly enhance their anticancer properties. The findings suggest that (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide may serve as a lead compound for further development .

- Neuropharmacology :

Mechanism of Action

The mechanism of action of (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.

Pyrrolidinyl Compounds: Molecules containing the pyrrolidinyl moiety with varying functional groups.

Trifluoromethyl Compounds: Compounds featuring the trifluoromethyl group in different chemical contexts.

The uniqueness of (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, a benzamide moiety, and a trifluoromethyl group. Its molecular formula is , which contributes to its unique pharmacological properties.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell survival and proliferation.

- Modulation of Cellular Stress Responses : Studies suggest that it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for maintaining insulin secretion and glucose homeostasis .

Antidiabetic Potential

A significant area of research has focused on the compound's ability to protect pancreatic β-cells from ER stress-induced dysfunction. In vitro studies have demonstrated that derivatives of this compound can enhance cell viability under stress conditions:

- Efficacy : The compound exhibited maximal protective activity with an EC50 value of , indicating high potency in preventing β-cell death .

- Mechanism : It appears to modulate the unfolded protein response (UPR), promoting cell survival during metabolic stress.

Antidepressant Activity

Another promising aspect of this compound is its potential antidepressant-like effects. Research has indicated that similar compounds with trifluoromethyl groups can influence serotonergic pathways:

- Behavioral Studies : Animal models have shown that these compounds can reduce symptoms associated with major depressive disorder (MDD) through modulation of serotonin receptors .

- Safety Profile : Preliminary toxicity assessments suggest a low potential for acute toxicity in tested models, supporting further exploration in clinical settings.

Case Studies and Experimental Data

Structure-Activity Relationship (SAR)

The biological activity of (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide can be significantly influenced by modifications to its structure:

- Pyrrolidine Ring Substituents : Variations in the benzyl group impact the compound's affinity for target receptors.

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability, contributing to increased bioactivity.

Q & A

Basic: What are the standard synthetic routes for (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 3-(trifluoromethyl)benzoyl chloride with a pyrrolidine precursor (e.g., 1-benzylpyrrolidin-3-amine) under anhydrous conditions using a base like potassium carbonate to form the amide bond .

- Step 2 : Introduction of the oxoethyl linker via nucleophilic substitution, requiring controlled temperatures (0–5°C) and catalysts such as piperidine to minimize side reactions .

- Step 3 : Final purification via column chromatography or preparative HPLC to isolate the enantiomerically pure (R)-form, confirmed by chiral HPLC .

Key Considerations : Solvent choice (e.g., acetonitrile for polar intermediates) and inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups **.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., pyrrolidine ring conformation) and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺) and detect trace impurities .

- HPLC : Chiral HPLC with a cellulose-based column to validate enantiomeric purity (>98% ee) .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) analysis to ensure stoichiometric consistency .

Advanced: How can reaction yields be optimized during synthesis, particularly for enantioselective steps?

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic vs. nonpolar), and temperature to identify optimal conditions .

- Catalyst Screening : Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based) for asymmetric induction in pyrrolidine ring functionalization .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust conditions in real time .

Case Study : A 20% yield improvement was achieved by switching from DMF to THF, reducing steric hindrance during amide coupling .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

- Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., diastereomers or unreacted intermediates) affecting bioactivity .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

- Orthogonal Models : Compare results across in vitro (e.g., enzyme inhibition) and in silico (molecular docking) platforms to validate target engagement .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs), leveraging the trifluoromethyl group’s lipophilicity for binding pocket analysis .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability, particularly for the pyrrolidine and benzamide motifs .

- MD Simulations : Conduct 100-ns simulations to assess stability of target-ligand complexes in physiological conditions (e.g., solvation effects) .

Advanced: How can unexpected by-products (e.g., diastereomers or oxidized species) be mitigated during synthesis?

- Reaction Monitoring : Use TLC or UPLC-MS at intermediate stages to detect by-products early .

- Condition Adjustment : For oxidation-prone intermediates, replace aerobic conditions with inert atmospheres or add antioxidants (e.g., BHT) .

- Leaving Group Optimization : Replace poor leaving groups (e.g., -OH) with pivaloyl or tosyl groups to enhance reaction specificity .

Example : A study reduced diastereomer formation by 40% via pH control (pH 7.4 buffer) during amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.